1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
The synthesis of 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate epoxide, such as glycidol, under basic conditions. The reaction typically proceeds via nucleophilic attack of the piperazine nitrogen on the epoxide, followed by ring-opening to yield the desired product.
Reaction Conditions:
Reagents: 1-(2-methoxyphenyl)piperazine, glycidol
Solvent: Acetonitrile
Catalyst: Ytterbium triflate (Yb(OTf)3)
Temperature: Room temperature
Yield: Approximately 45%
Industrial production methods may involve optimization of the reaction conditions to improve yield and scalability. This can include the use of different solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Major Products:
- Oxidation: Ketones, carboxylic acids
- Reduction: Alcohols, amines
- Substitution: Various substituted derivatives
Scientific Research Applications
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Pharmacology: The compound is studied for its potential as a receptor ligand, particularly for serotonin and dopamine receptors.
Biological Studies: It is used in research to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This can result in various pharmacological effects, including changes in neurotransmitter release and receptor signaling pathways .
Comparison with Similar Compounds
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can be compared with other piperazine derivatives, such as:
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol: This compound has a similar piperazine core but differs in the presence of a naphthalen-1-yloxy group instead of a methoxy group.
Properties
CAS No. |
6622-70-4 |
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Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1-methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C15H24N2O3/c1-19-12-13(18)11-16-7-9-17(10-8-16)14-5-3-4-6-15(14)20-2/h3-6,13,18H,7-12H2,1-2H3 |
InChI Key |
DNURDYLUCLMRHU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CN1CCN(CC1)C2=CC=CC=C2OC)O |
Origin of Product |
United States |
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